BenchChemオンラインストアへようこそ!

2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Epigenetics Sirtuin inhibition Cancer biology

This 1,3,4-thiadiazole-benzamide hybrid is a validated, selective SIRT2 inhibitor (IC50 1.0 µM, >100-fold selectivity over SIRT1/3). Its unique scaffold engages the SIRT2 channel entrance via a distinct H-bond network, enabling orthogonal chemical biology experiments impossible with 2-anilinobenzamide probes. Structural fidelity is critical—minor substituent changes in analogs like ST131/ST132 cause a 6- to 9-fold potency loss. Insist on lot-specific SIRT2 IC50 QC data to safeguard assay sensitivity.

Molecular Formula C15H8F2N4O3S
Molecular Weight 362.31
CAS No. 330190-97-1
Cat. No. B2430437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS330190-97-1
Molecular FormulaC15H8F2N4O3S
Molecular Weight362.31
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C15H8F2N4O3S/c16-10-5-2-6-11(17)12(10)13(22)18-15-20-19-14(25-15)8-3-1-4-9(7-8)21(23)24/h1-7H,(H,18,20,22)
InChIKeyQIDRXYYNTCHJKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 330190-97-1): Baseline Identity for Scientific Procurement


2,6-Difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 330190-97-1) is a fluorinated 1,3,4-thiadiazole-benzamide hybrid with the molecular formula C15H8F2N4O3S and a molecular weight of 362.31 g/mol . The compound acts as a selective inhibitor of human sirtuin 2 (SIRT2), a cytoplasmic NAD+-dependent deacetylase implicated in cancer and neurodegeneration, with an IC50 of 1.0 µM against recombinant SIRT2 [1]. Its structural motif combines a 2,6-difluorobenzamide group with a 5-(3-nitrophenyl)-1,3,4-thiadiazole scaffold, distinguishing it from the 2-anilinobenzamide class of SIRT2 inhibitors reported in the same foundational study [1]. This scaffold identity is critical for procurement decisions, as minor modifications to the thiadiazole or benzamide substituents can ablate SIRT2 affinity or selectivity.

Why Generic Substitution Fails for 2,6-Difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide


The 1,3,4-thiadiazole-benzamide scaffold of 330190-97-1 represents a distinct SIRT2 pharmacophore that cannot be functionally replaced by the more common 2-anilinobenzamide class. The 1,3,4-thiadiazole core engages the SIRT2 channel entrance via a unique hydrogen-bonding network [1], while the 3-nitrophenyl and 2,6-difluorobenzamide groups confer a selectivity profile (SIRT2 IC50 = 1.0 µM vs SIRT1/SIRT3 IC50 >100 µM) [2] that is lost in simple thiadiazole or benzamide analogs. Generic catalog listings for 'thiadiazole' or 'benzamide' SIRT inhibitors may refer to compounds with different regiochemistry (e.g., 1,2,3-thiadiazole isomers) or substitution patterns that lack the validated SIRT2 selectivity fingerprint. Substituting with a closely related analog such as ST131 (IC50 = 8.95 µM) or ST132 (IC50 = 6.62 µM) [1] results in a 6- to 9-fold loss of SIRT2 inhibitory potency, directly compromising assay sensitivity.

Product-Specific Quantitative Evidence Guide: 2,6-Difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide vs Closest SIRT2 Inhibitor Analogs


SIRT2 Inhibitory Potency: 330190-97-1 vs 1,3,4-Thiadiazole Analogs ST131 and ST132

The target compound inhibits recombinant human SIRT2 with an IC50 of 1.0 µM [1], whereas the structurally related 1,3,4-thiadiazole inhibitors ST131 and ST132, which retain the core thiadiazole but differ in peripheral substitution, exhibit IC50 values of 8.95 µM and 6.62 µM, respectively [2]. This represents an approximately 6.6- to 9.0-fold improvement in potency for the target compound, attributable to the optimized 2,6-difluorobenzamide and 3-nitrophenyl pharmacophores [1].

Epigenetics Sirtuin inhibition Cancer biology

SIRT2 Isoform Selectivity: 330190-97-1 vs AGK2 and 33a

330190-97-1 demonstrates a >100-fold selectivity window for SIRT2 over SIRT1 and SIRT3 (IC50 >100 µM for both isoforms) . In contrast, the previously reported SIRT2 inhibitor AGK2 (3) showed only a 35-fold selectivity window, and the 2-anilinobenzamide analog 33a showed >100-fold selectivity but with a structurally distinct scaffold [1]. The target compound thus matches the selectivity of the best-in-class anilinobenzamide inhibitors but on a thiadiazole scaffold that offers orthogonal chemical tractability.

Selectivity profiling Sirtuin isoforms Chemical biology

Structural Differentiation: 1,3,4-Thiadiazole Core vs 1,2,3-Thiadiazole and 2-Anilinobenzamide Scaffolds

The 1,3,4-thiadiazole nucleus of 330190-97-1 provides a distinct hydrogen-bond acceptor/donor pattern compared to the 1,2,3-thiadiazole isomers (e.g., 2,6-difluoro-3-nitro-N-[4-(1,2,3-thiadiazol-4-yl)phenyl]benzamide ) and the 2-anilinobenzamide scaffold of 33a [1]. Docking studies of related 1,3,4-thiadiazole inhibitors confirm critical interactions with the SIRT2 channel entrance residues (Phe119, Arg97) [2], whereas 1,2,3-thiadiazole regioisomers cannot form this hydrogen-bond network, resulting in complete loss of SIRT2 activity at concentrations up to 100 µM [2]. The 1,3,4-thiadiazole scaffold thus represents a privileged chemotype for SIRT2 channel entrance engagement.

Scaffold hopping Medicinal chemistry Structure-activity relationships

Best Application Scenarios for 2,6-Difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide in Research and Industrial Workflows


SIRT2-Dependent Acetylation Assays in Neurodegeneration Models

The compound's 1.0 µM SIRT2 IC50 and >100-fold selectivity over SIRT1/SIRT3 [1] make it suitable for probing α-tubulin acetylation dynamics in neuronal cell lines. At 10 µM, it induces measurable α-tubulin hyperacetylation without detectable SIRT1-mediated p53 deacetylation interference. Procurement should specify lot-to-lot SIRT2 IC50 QC data to ensure batch consistency.

Chemical Probe for SIRT2 Channel Entrance Pharmacology

The 1,3,4-thiadiazole scaffold's unique binding mode at the SIRT2 channel entrance (validated by MM-GBSA and MD simulations [2]) positions this compound as a tool for studying allosteric vs orthosteric SIRT2 inhibition mechanisms. Its structural differentiation from 2-anilinobenzamide probes (e.g., 33a) enables orthogonal chemical biology experiments [1].

Reference Inhibitor in SIRT2 High-Throughput Screening (HTS) Campaigns

With a well-characterized IC50 of 1.0 µM and >100-fold selectivity window [1], this compound serves as a robust positive control for SIRT2 HTS assays. Its performance at 1x and 10x IC50 concentrations provides distinct assay window benchmarks, facilitating Z'-factor calculations when screening novel chemical libraries.

Scaffold Validation in Medicinal Chemistry SAR Exploration

The 1,3,4-thiadiazole-benzamide scaffold of 330190-97-1 provides a validated starting point for structure-activity relationship (SAR) studies. Its 6.6- to 9.0-fold potency advantage over simpler thiadiazole analogs ST131/ST132 [2] demonstrates that the 2,6-difluorobenzamide and 3-nitrophenyl groups are critical pharmacophoric elements, guiding medicinal chemistry optimization efforts.

Quote Request

Request a Quote for 2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.